2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound is a synthetic thiazolo[4,5-d]pyridazine derivative characterized by a 4-oxo-7-phenyl core, a pyrrolidin-1-yl substituent at the 2-position, and an acetamide group linked to a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring may improve solubility and binding affinity.
Properties
IUPAC Name |
2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O2S/c25-24(26,27)16-8-10-17(11-9-16)28-18(33)14-32-22(34)20-21(19(30-32)15-6-2-1-3-7-15)35-23(29-20)31-12-4-5-13-31/h1-3,6-11H,4-5,12-14H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRNVKQLVPPNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of thiazolo-pyridazine derivatives. Its structure includes a thiazole ring, a pyrrolidine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 499.5 g/mol . The presence of various functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H20F3N5O2S |
| Molecular Weight | 499.5 g/mol |
| CAS Number | 1105232-35-6 |
Anti-inflammatory Activity
Research indicates that thiazole and pyridazine derivatives often exhibit anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies have shown that similar compounds can significantly reduce the production of pro-inflammatory cytokines in RAW264.7 macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival. For instance, related thiazole derivatives have demonstrated IC50 values against cancer cell lines lower than standard chemotherapeutic agents like doxorubicin, indicating their potency .
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (skin carcinoma) | < 10 |
| Jurkat (T-cell leukemia) | < 15 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of the pyrrolidine ring enhances the biological activity of these compounds. Modifications to the phenyl groups and the introduction of electron-withdrawing groups like trifluoromethyl are associated with increased potency against various biological targets .
Case Studies
- Case Study on COX-II Inhibition : A study evaluated the COX-II inhibitory activity of various thiazole derivatives, including those similar to our compound. The most potent derivative showed an IC50 value of 0.011 µM , significantly outperforming traditional COX inhibitors like Rofecoxib .
- Anticancer Efficacy : Another investigation into thiazolo-pyridazine derivatives showed that compounds with specific substitutions on the phenyl rings exhibited enhanced cytotoxicity against breast cancer cells, with some achieving IC50 values comparable to leading chemotherapeutics .
Scientific Research Applications
Synthesis Methodology
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with the reaction of pyrrolidine and various halogenated phenyl compounds.
- Chemical Reactions : Key reactions include nucleophilic substitutions and cyclization processes facilitated by reagents such as phosphorus pentasulfide.
- Characterization : The synthesized compounds are characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibit antimicrobial activities. Research highlights the efficacy of these compounds against various bacterial strains, suggesting their potential use in treating infections.
Antitumor Activities
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent. The mechanism of action is thought to involve the disruption of cellular processes critical for tumor growth and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has demonstrated significant anti-inflammatory effects in animal models. It has been tested using various models such as the hot plate test and acetic acid-induced writhing test, showing promise for development as an analgesic and anti-inflammatory medication .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Bioactivity and Functional Insights
While direct bioactivity data for the target compound are absent in the evidence, insights can be drawn from related studies:
- Thiazolo-Pyridazine/Pyrimidine Scaffolds : These heterocycles are associated with kinase inhibition (e.g., JAK2, EGFR) and anti-inflammatory effects. The pyridazine core in the target compound may confer distinct selectivity compared to pyrimidine-based analogs .
- Trifluoromethyl Group: This substituent is a bioisostere for methyl or halogens, improving membrane permeability and resistance to oxidative metabolism. Compounds with trifluoromethyl groups often exhibit enhanced pharmacokinetic profiles compared to non-fluorinated analogs .
- Pyrrolidine vs. Acyclic Amines : Cyclic amines like pyrrolidine typically improve solubility and reduce off-target interactions compared to linear alkylamines, as seen in drug candidates like crizotinib .
Hypothetical Data Table
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
